N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine
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Overview
Description
2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromen core, which is a fused ring system consisting of a benzene ring and a pyrone ring, and is functionalized with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of a chromen derivative with an appropriate carboxylic acid, followed by amide formation and further functionalization . The reaction conditions often include the use of activating agents such as N,N′-carbonyldiimidazole to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The chromen core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen core to dihydrochromen derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the chromen core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromen core can yield quinone derivatives, while substitution reactions can introduce functional groups such as halogens or alkyl groups .
Scientific Research Applications
2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s chromen core is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological properties, it is investigated for its anti-inflammatory, antioxidant, and anticancer activities.
Industry: The compound is used in the development of new materials, such as photoactive polymers and smart materials
Mechanism of Action
The mechanism of action of 2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID involves its interaction with various molecular targets and pathways. The chromen core can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETIC ACID: Similar in structure but with a methyl group instead of a butyl group.
2-OXO-2H-CHROMEN-7-YL 4-CHLOROBENZOATE: Contains a chlorobenzoate group instead of the propanamido and methylpentanoic acid groups
Uniqueness
2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H29NO6 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(2S,3R)-2-[2-(4-butyl-2-oxochromen-7-yl)oxypropanoylamino]-3-methylpentanoic acid |
InChI |
InChI=1S/C22H29NO6/c1-5-7-8-15-11-19(24)29-18-12-16(9-10-17(15)18)28-14(4)21(25)23-20(22(26)27)13(3)6-2/h9-14,20H,5-8H2,1-4H3,(H,23,25)(H,26,27)/t13-,14?,20+/m1/s1 |
InChI Key |
TWXJEQAZBVNJCP-ADKFOTCNSA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H]([C@H](C)CC)C(=O)O |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C(C)CC)C(=O)O |
Origin of Product |
United States |
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